Methyl 2-bromo-3,6-difluorobenzoate Methyl 2-bromo-3,6-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1805523-44-7
VCID: VC2754109
InChI: InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1Br)F)F
Molecular Formula: C8H5BrF2O2
Molecular Weight: 251.02 g/mol

Methyl 2-bromo-3,6-difluorobenzoate

CAS No.: 1805523-44-7

Cat. No.: VC2754109

Molecular Formula: C8H5BrF2O2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-3,6-difluorobenzoate - 1805523-44-7

Specification

CAS No. 1805523-44-7
Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
IUPAC Name methyl 2-bromo-3,6-difluorobenzoate
Standard InChI InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
Standard InChI Key KIEJIRZTQOYEMQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1Br)F)F
Canonical SMILES COC(=O)C1=C(C=CC(=C1Br)F)F

Introduction

Chemical Identity and Structure

Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) is an organic compound with the molecular formula C8H5BrF2O2. Its structure consists of a benzene ring substituted with a methyl carboxylate group, a bromine atom at position 2, and fluorine atoms at positions 3 and 6. This specific arrangement of substituents contributes to its unique chemical reactivity and potential applications in various fields .

Structural Identifiers

The compound can be identified through various chemical notations and identifiers as shown in Table 1.

Table 1: Chemical Identifiers of Methyl 2-bromo-3,6-difluorobenzoate

IdentifierValue
CAS Number1805523-44-7
IUPAC Namemethyl 2-bromo-3,6-difluorobenzoate
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
InChIInChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
InChIKeyKIEJIRZTQOYEMQ-UHFFFAOYSA-N
SMILESCOC(=O)c1c(F)ccc(F)c1Br
MDL NumberMFCD28061358
PubChem CID121227880

Physical and Chemical Properties

Physical Properties

Methyl 2-bromo-3,6-difluorobenzoate exhibits specific physical characteristics that influence its handling, storage, and applications in laboratory and industrial settings.

Table 2: Physical Properties of Methyl 2-bromo-3,6-difluorobenzoate

PropertyValue
Physical StateSolid-Liquid Mixture
Boiling Point258.3 ± 40.0 °C at 760 mmHg
Density1.7 ± 0.1 g/cm³ (or 1.652 ± 0.06 g/cm³)
Topological Polar Surface Area (TPSA)26.3 Ų
Standard Storage ConditionsRoom temperature, well-ventilated area

Chemical Properties and Reactivity

The reactivity profile of methyl 2-bromo-3,6-difluorobenzoate is primarily influenced by its halogenated structure. The bromine atom at position 2 serves as a site for various transformations, particularly nucleophilic substitutions and coupling reactions. The fluorine atoms at positions 3 and 6 contribute to the electronic properties of the molecule, affecting its reactivity and potential interactions with biological systems.

Table 3: Chemical Properties of Methyl 2-bromo-3,6-difluorobenzoate

PropertyValueClassification
Log P o/w (Consensus)2.99Moderately lipophilic
Solubility (ESOL)0.133 mg/ml; 0.00053 mol/lSoluble
Solubility (Ali)0.352 mg/ml; 0.0014 mol/lSoluble
Solubility (SILICOS-IT)0.0323 mg/ml; 0.000129 mol/lSoluble
GI AbsorptionHighFavorable bioavailability
BBB PermeantYesCan cross blood-brain barrier

Synthesis Methods

The synthesis of methyl 2-bromo-3,6-difluorobenzoate typically involves the esterification of 2-bromo-3,6-difluorobenzoic acid with methanol. This process generally requires catalysts such as sulfuric acid or thionyl chloride to facilitate the reaction.

General Synthetic Route

The general synthetic pathway for methyl 2-bromo-3,6-difluorobenzoate often follows these steps:

  • Preparation of 2-bromo-3,6-difluorobenzoic acid through selective bromination of 3,6-difluorobenzoic acid

  • Esterification of the resulting acid with methanol in the presence of a catalyst

  • Purification of the product through crystallization or chromatographic techniques

The specific conditions, including temperature, solvent selection, and reaction time, can be optimized to improve yield and purity of the final product.

Applications in Research and Industry

Pharmaceutical Development

Methyl 2-bromo-3,6-difluorobenzoate serves as a valuable intermediate in pharmaceutical development due to its halogenated structure, which enhances its binding affinity to biological targets. This property makes it particularly useful for studying protein-ligand interactions, which are fundamental in drug discovery processes.

The compound's structure allows it to form stable complexes with biological macromolecules, facilitating research into drug-target interactions. This characteristic is essential for understanding the mechanism of action of potential therapeutic agents and optimizing their efficacy and selectivity.

Organic Synthesis Applications

In the field of organic synthesis, methyl 2-bromo-3,6-difluorobenzoate functions as a versatile building block for the creation of more complex molecular structures. The halogenated positions on the benzene ring, particularly the bromine at position 2, provide sites for various transformations:

  • Cross-coupling reactions (Suzuki, Sonogashira, Heck)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions

  • Functional group interconversions

These transformations allow chemists to introduce various substituents and functional groups, expanding the diversity of compounds that can be synthesized using this intermediate.

CategoryInformation
Signal WordWarning
PictogramGHS07_Harmful
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

Related Compounds and Structural Isomers

Several compounds with similar structures but different substitution patterns exist in the chemical space. These isomers and related compounds have distinct properties and applications based on their unique structural features.

Table 5: Comparison with Related Compounds

CompoundCAS NumberStructural Difference
Methyl 6-bromo-2,3-difluorobenzoate364727-87-7Bromine at position 6, fluorine at positions 2 and 3
Methyl 3-bromo-2,6-difluorobenzoate1378875-92-3Bromine at position 3, fluorine at positions 2 and 6
Methyl 2-bromo-4,6-difluorobenzoate1379336-54-5Bromine at position 2, fluorine at positions 4 and 6

The variation in substitution patterns affects the electronic distribution, reactivity, and potential interactions with biological systems, leading to different applications in organic synthesis and pharmaceutical development.

ParameterSpecification
Typical Purity>97% to 98%
Available QuantitiesRanging from milligram to gram scale
Quality ControlAnalytical methods including NMR, HPLC, and MS
PackagingSealed containers, protected from light and moisture
Storage StabilityStable under recommended storage conditions

Current Research and Future Perspectives

Current research involving methyl 2-bromo-3,6-difluorobenzoate focuses primarily on its utility as a synthetic intermediate in medicinal chemistry and materials science. The compound's unique substitution pattern makes it valuable for structure-activity relationship studies in drug discovery programs.

Future research directions may include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel transformations at the halogenated positions

  • Investigation of potential applications in materials science, particularly in fluorinated materials

  • Structure-activity relationship studies to understand the impact of halogen substitution patterns on biological activity

As synthetic methodologies continue to advance, the accessibility and versatility of methyl 2-bromo-3,6-difluorobenzoate as a building block will likely expand, further enhancing its utility in both academic and industrial research settings.

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